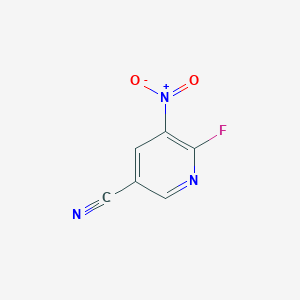

6-Fluoro-5-nitronicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHAOVDENRPXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 5 Nitronicotinonitrile

Established Synthetic Routes to 6-Fluoro-5-nitronicotinonitrile

The synthesis of this compound can be approached through several strategic pathways. These routes are broadly categorized into stepwise functionalization of a pre-existing pyridine (B92270) ring and convergent strategies that involve the coupling of pre-functionalized precursors.

Stepwise Functionalization Approaches to the this compound Scaffold

Stepwise functionalization is a common and logical approach to constructing multisubstituted pyridines. This strategy involves the sequential introduction of the fluoro, nitro, and cyano groups onto a pyridine core. The order of these introductions is critical to ensure correct regiochemistry and to manage the activating and deactivating effects of the substituents on the pyridine ring.

A plausible stepwise synthesis could commence with a readily available substituted pyridine, such as 2-chloropyridine. The synthetic sequence would then involve nitration, cyanation, and finally, fluorination. The success of this approach hinges on the regioselectivity of each step, which is influenced by the electronic nature of the groups already present on the ring.

Convergent Strategies in this compound Synthesis

Convergent strategies offer an alternative approach where the pyridine ring is formed from acyclic precursors already bearing some of the required functional groups. While potentially more efficient in terms of step count, these methods can be more complex to design and execute. For this compound, a convergent synthesis might involve the condensation of a fluorinated and nitrated acyclic precursor with a component that provides the remaining carbon and nitrogen atoms of the pyridine ring, along with the cyano group. However, documented examples of such convergent syntheses for this specific molecule are not prevalent in the literature.

Precursor Synthesis and Regioselective Introduction of Key Functional Groups

The successful synthesis of this compound, particularly through a stepwise approach, relies on the efficient and regioselective introduction of each functional group. This section details the methodologies for preparing key fluorinated, nitrated, and cyanated pyridine intermediates.

Preparation of Fluorinated Pyridine Intermediates

The introduction of a fluorine atom at the C6 position of the pyridine ring is a key transformation. A common method for achieving this is through a halogen exchange (Halex) reaction, where a chloro or bromo substituent is displaced by fluoride (B91410).

A potential precursor for the synthesis of this compound is 6-chloro-5-nitronicotinonitrile. The fluorination of this intermediate would be the final step in one possible stepwise route. The Halex reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar apathetic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires high temperatures and sometimes the use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. The electron-withdrawing nature of the nitro and cyano groups on the pyridine ring would facilitate this nucleophilic aromatic substitution reaction.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloropyridine derivative | KF | DMSO | 150-200 | Variable |

| 2-Chloropyridine derivative | CsF | DMF | 120-160 | Variable |

| 6-Chloro-5-nitronicotinonitrile | Spray-dried KF | Sulfolane | 180-220 | Not reported |

Nitration Methodologies for Pyridine Rings at C5

The introduction of a nitro group at the C5 position of the pyridine ring is a crucial step. Direct nitration of pyridine itself is often challenging and can lead to a mixture of products with low yields. However, the presence of other substituents can direct the nitration to a specific position.

For a stepwise synthesis starting from a 2-substituted-3-cyanopyridine, the introduction of the nitro group at the C5 position is required. This is typically achieved using a mixture of nitric acid and sulfuric acid. The conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions.

A common precursor that already contains the nitro group at the desired position is 2-chloro-5-nitropyridine. This compound can be synthesized by the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridine | HNO₃, H₂SO₄ | 0-10 °C | 2-Amino-5-nitropyridine | ~90 |

| 2-Chloropyridine | HNO₃, H₂SO₄ | Elevated temperature | 2-Chloro-5-nitropyridine | Variable |

Cyanation Strategies for Pyridine Systems at C3

The introduction of a cyano group at the C3 position of the pyridine ring can be accomplished through various methods. One common approach is the nucleophilic substitution of a halide at the C3 position with a cyanide salt.

In a stepwise synthesis, if starting with a 2-fluoro-5-nitropyridine, a cyanation reaction at the C3 position would be required. However, direct C-H cyanation at the C3 position of a pyridine ring is also a possible, though often more complex, transformation.

A more conventional route involves the use of a precursor that already contains a leaving group at the C3 position. For instance, if a synthetic route proceeds via 2-amino-5-nitropyridine, this can be converted to 2-chloro-5-nitropyridine. Subsequent functionalization at the C3 position could then be explored. Alternatively, a Sandmeyer reaction on 2-amino-3-bromo-5-nitropyridine could be a viable route to introduce the cyano group at C3.

Another strategy involves starting with a molecule that already contains the cyano group at the C3 position, such as nicotinonitrile, and then performing the other necessary functionalizations.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Halopyridine | CuCN | High temperature, polar solvent | 3-Cyanopyridine | Variable |

| Aryl diazonium salt (from 3-aminopyridine) | CuCN (Sandmeyer reaction) | Aqueous, acidic | 3-Cyanopyridine | Good |

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The optimization of synthetic parameters is a crucial aspect of chemical process development, aiming to maximize the yield and selectivity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several factors can be fine-tuned to achieve these goals.

The choice of solvent can significantly influence the rate and outcome of a nucleophilic aromatic substitution reaction. A suitable solvent should be able to dissolve the reactants to a reasonable extent and facilitate the interaction between the nucleophile and the substrate. In the synthesis of this compound from its chloro-precursor, polar aprotic solvents are generally preferred. These solvents can solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and thus more nucleophilic.

While acetonitrile (B52724) is a commonly used solvent for this type of reaction, a systematic study of other solvents could lead to improved results. The table below presents a hypothetical comparison of different solvents that could be investigated for this synthesis, based on their general properties in similar fluorination reactions.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Remarks in Nucleophilic Fluorination |

| Acetonitrile (CH₃CN) | 37.5 | 82 | Good solubility for reactants, commonly used. |

| Dimethylformamide (DMF) | 36.7 | 153 | High boiling point allows for higher reaction temperatures, but can be difficult to remove. |

| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Excellent solvating power, can significantly accelerate reaction rates. |

| Sulfolane | 43.3 | 285 | High thermal stability, suitable for high-temperature reactions. |

Further research into the specific effects of these and other solvents on the synthesis of this compound would be beneficial for optimizing the reaction conditions.

The catalyst plays a pivotal role in the fluorination of 6-chloro-5-nitronicotinonitrile. Phase-transfer catalysts (PTCs) are particularly effective in this solid-liquid reaction system. Tetrabutylammonium bromide is a common choice, but other quaternary ammonium or phosphonium salts could offer advantages in terms of efficiency and cost.

Optimizing the catalyst involves screening different PTCs and their loadings. The structure of the PTC, including the nature of the cation and the counter-ion, can affect its catalytic activity. The following table illustrates a potential screening study for different catalytic systems.

| Catalyst | Type | Potential Advantages |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Commonly available and effective. |

| Tetrabutylammonium chloride (TBAC) | Quaternary Ammonium Salt | May offer different solubility and reactivity profiles. |

| Tetramethylammonium chloride (TMAC) | Quaternary Ammonium Salt | Lower cost, but potentially lower solubility in organic solvents. |

| 18-Crown-6 | Crown Ether | Can effectively complex with potassium ions, enhancing fluoride reactivity. |

In addition to the catalyst, the choice and quality of the fluorinating agent are also critical. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. The molar ratio of the fluoride salt to the substrate is another parameter that requires optimization to ensure complete conversion without using a large excess of the reagent.

The reaction temperature, pressure, and duration are interconnected parameters that significantly impact the efficiency of the synthesis. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants.

A systematic study to determine the optimal temperature profile is essential. This would involve running the reaction at various temperatures and monitoring the conversion of the starting material and the formation of the product over time. The reaction is typically carried out at atmospheric pressure, so pressure is not usually a critical parameter to optimize in this specific synthesis.

The reaction time should be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can help in determining the optimal reaction time, avoiding unnecessarily long reaction times that can decrease throughput and increase energy consumption.

The table below outlines a hypothetical study of the effect of temperature and time on the yield of this compound.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 4 | 75 |

| 80 | 8 | 85 |

| 100 | 4 | 90 |

| 100 | 8 | 92 |

| 120 | 4 | 88 (decomposition observed) |

This data is illustrative and represents a potential outcome of an optimization study.

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Ultrasonic and microwave irradiation are alternative energy sources that can accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. nih.gov

Ultrasonic-Assisted Synthesis: Sonication can enhance mass transfer and activate the surface of solid reactants, which could be beneficial in the solid-liquid phase-transfer catalyzed fluorination of 6-chloro-5-nitronicotinonitrile.

Microwave-Assisted Synthesis: Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times. This technique has been successfully applied to a variety of nucleophilic aromatic substitution reactions.

While specific studies on the ultrasonic or microwave-assisted synthesis of this compound are not widely reported, these techniques represent promising avenues for developing greener synthetic routes.

Conducting reactions without a solvent, or in a solventless system, is a key principle of green chemistry. researchgate.netacs.orgnih.gov This approach eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 6-chloro-5-nitronicotinonitrile, potassium fluoride, and a phase-transfer catalyst. The feasibility of this approach would depend on the melting points of the reactants and the ability to achieve sufficient mixing to allow the reaction to proceed. Further research is needed to explore the potential of solvent-free conditions for this specific synthesis.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages for the synthesis of this compound, primarily through enhanced control over reaction parameters and improved safety profiles. pharmasalmanac.comsigmaaldrich.com In a continuous flow setup, reactants are pumped through a network of tubes or microreactors, allowing for precise management of temperature, pressure, and reaction time. beilstein-journals.org This methodology is particularly well-suited for nitration reactions, which are notoriously difficult to scale up in batch reactors due to the risks of thermal runaway and the formation of hazardous byproducts. vapourtec.comnih.gov

A hypothetical continuous flow process for the synthesis of this compound would involve the precise mixing of a stream of 6-fluoronicotinonitrile with a nitrating agent, such as a mixture of nitric and sulfuric acid, within a microreactor. beilstein-journals.org The small reactor volume and high surface-area-to-volume ratio enable efficient heat dissipation, mitigating the risks associated with the exothermic nature of nitration. microflutech.comnih.gov This level of control can lead to higher yields and selectivities compared to batch processes. vapourtec.com

The move from batch to continuous manufacturing is a key aspect of process intensification, aiming to reduce equipment size, solvent use, and waste generation while improving product consistency and process robustness. pharmasalmanac.comcetjournal.it For the production of pharmaceutical intermediates like this compound, continuous flow offers a pathway to more sustainable and economically viable manufacturing. lonza.commitsui.com

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, risk of "hot spots" | Excellent, rapid heat dissipation |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes |

| Reaction Time | Often prolonged for safety | Typically much shorter (seconds to minutes) sigmaaldrich.com |

| Scalability | Challenging and risky | More straightforward "numbering-up" approach stolichem.com |

| Product Consistency | Potential for batch-to-batch variability | High consistency due to steady-state operation |

Application of Recyclable Catalysts (e.g., Nanomagnetic Catalysts)

The development of recyclable catalysts is a significant step towards more sustainable chemical manufacturing. In the context of synthesizing this compound, such catalysts can offer both economic and environmental benefits by reducing waste and allowing for repeated use. While specific applications of recyclable catalysts for this exact compound are not widely documented, analogous processes in aromatic nitration and pyridine synthesis provide a strong basis for their potential use.

One promising area is the use of lanthanide(III) triflates as water-tolerant Lewis acid catalysts for aromatic nitration. rsc.org These catalysts have been shown to be effective in promoting nitration with stoichiometric amounts of nitric acid, with the primary byproduct being water. A key advantage is their potential for recycling through a simple evaporative process, making them a more environmentally benign alternative to traditional stoichiometric acid promoters. rsc.org

Furthermore, the field of nanotechnology offers innovative solutions in the form of nanomagnetic catalysts. These catalysts, often based on a magnetic core such as iron oxide coated with a catalytic material, can be easily separated from the reaction mixture using an external magnet. rsc.orgbiolmolchem.com This simplifies the purification process and allows for the efficient recovery and reuse of the catalyst. For the synthesis of pyridine derivatives, various magnetically recoverable nano-catalysts have been developed, demonstrating high activity and stability over multiple reaction cycles. rsc.orgbiolmolchem.com The application of a suitably functionalized nanomagnetic catalyst could facilitate the nitration of 6-fluoronicotinonitrile, streamlining the production process. researchgate.net

Table 2: Examples of Recyclable Catalysts in Related Syntheses

| Catalyst Type | Example | Application | Recovery Method |

| Lanthanide Triflates | Ytterbium(III) triflate (Yb(OTf)₃) | Aromatic Nitration rsc.org | Evaporation of aqueous layer |

| Nanomagnetic Catalysts | MgFe₂O₄ Nanoparticles | Pyridine Synthesis biolmolchem.combiolmolchem.com | External Magnet |

| Nanomagnetic Catalysts | CoFe₂O₄@SiO₂–SO₃H | Synthesis of Pyrazolo[3,4-b]pyridines rsc.org | External Magnet |

| Heterogeneous Catalysts | Iridium supported on sulfated zirconium oxide | Hydroboration of Pyridines nsf.govnih.gov | Filtration |

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up and process intensification strategies. helgroup.com The primary challenges in scaling up nitration reactions are managing the significant heat of reaction and ensuring process safety. researchgate.netresearchgate.net Traditional batch reactors become less efficient at heat removal as the volume increases, heightening the risk of thermal runaway. scribd.com

Process intensification offers a paradigm shift from the "scale-up" to the "numbering-up" or "scaling-out" approach, particularly when employing continuous flow reactors. stolichem.compharmafeatures.com Instead of building larger reactors, production capacity is increased by running multiple small reactors in parallel. This maintains the high heat and mass transfer efficiencies observed at the laboratory scale, ensuring a safer and more consistent process. stolichem.com

Key aspects of process intensification for the production of this compound include:

Transitioning from Batch to Continuous Flow: As discussed, this is a cornerstone of modern process intensification, offering enhanced safety, efficiency, and consistency. cetjournal.itcetjournal.it

Miniaturization of Equipment: Continuous flow reactors are significantly smaller than their batch counterparts for the same production output, leading to a smaller manufacturing footprint. sigmaaldrich.com

Improved Thermal Management: The superior heat transfer in microreactors allows for reactions to be run at higher temperatures, potentially accelerating reaction rates and increasing throughput. nih.gov

Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated into continuous flow systems to monitor the reaction in real-time, ensuring quality and allowing for immediate adjustments to maintain optimal conditions. pharmafeatures.com

By embracing these principles, the production of this compound can be made safer, more efficient, and more sustainable, aligning with the broader trends in the fine chemical and pharmaceutical industries. pharmasalmanac.compharmafeatures.com

Chemical Reactivity and Functional Group Transformations of 6 Fluoro 5 Nitronicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C6-Fluoro Position

The C6 position of 6-Fluoro-5-nitronicotinonitrile is exceptionally susceptible to nucleophilic attack. The ortho-nitro and para-cyano groups work in concert to stabilize the negative charge developed in the aromatic ring during the formation of the intermediate Meisenheimer complex. This stabilization significantly lowers the activation energy for the substitution reaction, allowing it to proceed under relatively mild conditions with a diverse array of nucleophiles.

This compound readily reacts with oxygen-based nucleophiles to yield the corresponding 6-alkoxy- or 6-aryloxy-5-nitronicotinonitriles. These reactions are typically carried out by treating the substrate with an alcohol in the presence of a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic alkoxide, or with a pre-formed alkali metal alkoxide or phenoxide. The resulting ether products are valuable intermediates in medicinal chemistry. For instance, the synthesis of various 4,5-dialkoxy-2-nitroanilines via a similar SNAr transetherification highlights the utility of this reaction class on activated aromatic systems. uj.edu.pl

Table 1: Representative SNAr Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Typical Conditions | Product |

| Methoxide | Sodium methoxide (CH₃ONa) | Methanol (solvent), Room Temp. to 60 °C | 6-Methoxy-5-nitronicotinonitrile |

| Ethoxide | Sodium ethoxide (CH₃CH₂ONa) | Ethanol (solvent), Room Temp. to reflux | 6-Ethoxy-5-nitronicotinonitrile |

| Phenoxide | Sodium phenoxide (C₆H₅ONa) | DMF or DMSO, 50-100 °C | 6-Phenoxy-5-nitronicotinonitrile |

The displacement of the C6-fluoro group by nitrogen-based nucleophiles is a robust and widely utilized transformation for this class of compounds. Primary and secondary amines, as well as hydrazines, react efficiently to produce the corresponding 6-amino- and 6-hydrazinyl-5-nitronicotinonitrile derivatives. These reactions often proceed smoothly, sometimes even without the need for an additional base, as the amine reactant can also serve as a proton scavenger. The resulting amino compounds are important building blocks for the synthesis of fused heterocyclic systems with diverse biological activities. nih.gov The synthesis of various aminopyrimidines from halo-precursors demonstrates the broad applicability of this reaction. kuleuven.be

Table 2: Representative SNAr Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Typical Conditions | Product |

| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | Ethanol or DMF, Room Temp. to 80 °C | 6-(Propylamino)-5-nitronicotinonitrile |

| Secondary Amine | Piperidine (C₅H₁₀NH) | Acetonitrile (B52724) or DMSO, Room Temp. to 80 °C | 6-(Piperidin-1-yl)-5-nitronicotinonitrile |

| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Room Temp. | 6-Hydrazinyl-5-nitronicotinonitrile |

Sulfur-based nucleophiles, particularly thiolates generated from thiols and a base, are highly effective for displacing the fluorine atom in this compound. Thiolates are excellent nucleophiles, and these reactions typically proceed rapidly under mild conditions to afford 6-(alkylthio)- or 6-(arylthio)-5-nitronicotinonitriles. The synthesis of related 2-thiopyrimidine and 6-thioguanosine derivatives showcases the efficiency of introducing sulfur moieties onto activated heterocyclic rings. nih.govresearchgate.net These thioether products can serve as precursors for further transformations, such as oxidation to sulfoxides or sulfones.

Table 3: Representative SNAr Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Typical Conditions | Product |

| Alkylthiolate | Sodium ethanethiolate (CH₃CH₂SNa) | Ethanol or THF, 0 °C to Room Temp. | 6-(Ethylthio)-5-nitronicotinonitrile |

| Arylthiolate | Sodium thiophenolate (C₆H₅SNa) | DMF, Room Temp. | 6-(Phenylthio)-5-nitronicotinonitrile |

While less common than reactions with heteroatom nucleophiles, SNAr displacement with carbon-based nucleophiles is also possible. This reaction requires a sufficiently stabilized carbanion, such as those derived from active methylene (B1212753) compounds like malonic esters or β-ketoesters. The reaction is typically performed in the presence of a strong, non-nucleophilic base to generate the carbanion, which then attacks the C6 position. This method allows for the direct formation of a carbon-carbon bond at the pyridine (B92270) ring, leading to products such as 6-(dicarboalkoxymethyl)-5-nitronicotinonitrile. These reactions significantly expand the synthetic utility of the starting material by enabling the introduction of carbon-based side chains.

Table 4: Representative SNAr Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Typical Conditions | Product |

| Malonate Anion | Diethyl malonate + NaH | THF or DMSO, Room Temp. to 60 °C | Diethyl 2-((3-cyano-5-nitropyridin-2-yl)malonate |

| Cyanide Anion | Sodium cyanide (NaCN) | DMSO, 80-120 °C | 6-Cyano-5-nitronicotinonitrile |

The regioselectivity of SNAr reactions on this compound is unequivocally directed to the C6 position. The powerful stabilizing effects of the ortho-nitro group and the para-cyano group on the anionic Meisenheimer intermediate are localized to favor nucleophilic attack at this site. Attack at any other position on the ring would result in a significantly less stable intermediate, making alternative substitution pathways energetically unfavorable.

The scope of the SNAr transformation is broad, encompassing a wide variety of nucleophiles. In addition to the examples provided, other nucleophiles including azides, secondary phosphines, and various heterocyclic amines can be successfully employed. The high degree of activation conferred by the nitro and cyano groups ensures that even moderately reactive nucleophiles can participate effectively in the substitution, making this compound a versatile platform for the synthesis of a wide range of substituted nicotinonitrile derivatives.

Transformations of the C5-Nitro Group

Following the SNAr reaction at the C6 position, the C5-nitro group becomes a key handle for further molecular elaboration. The most significant transformation of the aromatic nitro group is its reduction to a primary amine. This reduction can be achieved using various standard methodologies, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic media, or iron powder in acetic acid.

The resulting 5-amino-6-(substituted)nicotinonitrile is a critical intermediate. The newly formed amino group can participate in a plethora of subsequent reactions. For example, it can be diazotized and converted into other functional groups, or it can act as a nucleophile in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or other related structures of medicinal interest. Careful selection of the reduction conditions is necessary to ensure chemoselectivity, as overly harsh hydrogenation conditions could potentially lead to the reduction of the nitrile group as well.

Reductive Pathways of the Nitro Group to Amino, Hydroxylamine, or Azoxy Derivatives

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis, proceeding through a series of intermediates. The process involves a six-electron reduction to sequentially form nitroso, N-hydroxylamine, and finally, amino functional groups. nih.gov The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

For a molecule like this compound, which also contains a reducible nitrile group, achieving selective reduction of the nitro group is a key synthetic challenge. Common methods for nitro group reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a powerful method for reducing nitro groups. However, these conditions can also reduce the nitrile group to a primary amine. wikipedia.org Achieving selectivity often requires careful control of catalyst, pressure, and temperature.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic choices for converting aromatic nitro compounds to anilines. A relevant procedure for a structurally similar compound involves the use of zinc powder in acetic acid, which effectively reduces the nitro group while leaving other functionalities intact.

The primary product of these reductions is typically the corresponding amine, 5-amino-6-fluoronicotinonitrile. The intermediate hydroxylamine derivative is of significant interest as it can be isolated under specific, milder conditions, for instance, by using zinc dust with ammonium chloride. chemistrysteps.com Azoxy derivatives are generally formed under basic or neutral conditions using reducing agents like sodium arsenite or glucose, though this is less common for the synthesis of simple amines.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reactant | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| This compound | Zn powder, Acetic Acid (AcOH), Ethanol (EtOH), 60 °C | 5-Amino-6-fluoronicotinonitrile | This method is effective for selectively reducing the nitro group in the presence of other sensitive groups. |

| This compound | SnCl₂·2H₂O, Ethanol (EtOH), Reflux | 5-Amino-6-fluoronicotinonitrile | A common method for chemoselective nitro group reduction, though it can require a strenuous basic workup to remove tin salts. |

| This compound | H₂ (gas), Pd/C, Ethanol (EtOH) | 5-Amino-6-fluoronicotinonitrile | Conditions must be carefully controlled to avoid concomitant reduction of the nitrile group. |

Reactions of the Nitro Group under Basic Conditions (e.g., Meisenheimer Complexes Formation)

Aromatic systems bearing multiple strong electron-withdrawing groups, such as this compound, are highly susceptible to nucleophilic attack. This can lead to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com The stability of this complex is a direct result of the ability of the electron-withdrawing groups (in this case, -NO₂, -CN, and the ring nitrogen) to delocalize the negative charge.

The reaction is initiated by the addition of a nucleophile (e.g., hydroxide (B78521), alkoxide, or even a hydride ion) to an electron-deficient carbon atom of the aromatic ring. nih.govnih.gov For this compound, nucleophilic attack is highly favored. The formation of these complexes is often indicated by the appearance of a deep color (typically red or purple). mdpi.com While the complex can be an intermediate in a nucleophilic aromatic substitution (SNAr) reaction, stable Meisenheimer complexes can sometimes be isolated and characterized. nih.govmdpi.com

The formation of a Meisenheimer complex from this compound would proceed as follows:

A nucleophile (Nu⁻) attacks one of the ring carbons.

The aromaticity of the ring is temporarily broken, and a negative charge develops.

This charge is delocalized across the ring and onto the nitro and cyano groups, forming the stable Meisenheimer intermediate.

This intermediate can then either revert to the starting materials or proceed to an SNAr product if a suitable leaving group (like the fluorine at C6) is present and is displaced.

Activation and Subsequent Substitution at the C5 Position

While the section title refers to substitution at the C5 position, the primary role of the C5-nitro group is to activate the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself. In this compound, the fluorine atom at the C6 position is para to the C3-nitrile group and ortho to the C5-nitro group. Both the nitro group and the ring nitrogen strongly activate this position, making the C6-fluorine an excellent leaving group.

Therefore, the most prominent reaction is the displacement of the fluoride (B91410) ion at C6 by a variety of nucleophiles. Direct substitution of the nitro group at C5 is less common and would require more forcing conditions, as the fluoride ion is a much better leaving group.

The general mechanism for SNAr at the C6 position involves two steps:

Addition: A nucleophile attacks the C6 carbon, which is highly electrophilic due to the influence of the adjacent ring nitrogen and the para-nitro group. This forms a negatively charged Meisenheimer-like intermediate.

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

This pathway allows for the introduction of a wide range of functional groups at the C6 position.

Table 2: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 6-Methoxy-5-nitronicotinonitrile |

| Amine (R₂NH) | Piperidine | 6-(Piperidin-1-yl)-5-nitronicotinonitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-5-nitronicotinonitrile |

Transformations of the C3-Nitrile Group

Hydrolysis of the Nitrile to Carboxamide or Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxamide and, upon further hydrolysis, a carboxylic acid. chemistrysteps.comstackexchange.com The reaction proceeds in two main parts: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting intermediate tautomerizes to an amide. Under forcing conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid (6-fluoro-5-nitronicotinic acid) and an ammonium salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile. The intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Stopping the reaction at the amide stage (6-fluoro-5-nitronicotinamide) can be challenging, as the conditions required for nitrile hydrolysis often lead to the subsequent hydrolysis of the amide to a carboxylate salt. chemistrysteps.comyoutube.com Acidification of the carboxylate salt in a final workup step yields the free carboxylic acid.

Table 3: Conditions for Nitrile Group Hydrolysis

| Reaction | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Concentrated H₂SO₄, H₂O, Heat | 6-Fluoro-5-nitronicotinamide | 6-Fluoro-5-nitronicotinic acid |

| Base Hydrolysis | Aqueous NaOH, H₂O, Heat | 6-Fluoro-5-nitronicotinamide | Sodium 6-fluoro-5-nitronicotinate |

Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole Formation)

Nitriles are valuable substrates for cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often considered a "click" reaction, is a highly efficient way to synthesize 5-substituted-1H-tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

The reaction involves treating the nitrile with an azide source, typically sodium azide (NaN₃). The reaction often requires a catalyst to proceed at a reasonable rate. Common catalysts include zinc salts (e.g., ZnCl₂) or ammonium salts (e.g., NH₄Cl). The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

For this compound, this reaction would yield 5-(6-fluoro-5-nitropyridin-3-yl)-1H-tetrazole. The mechanism involves the activation of the nitrile by the catalyst, followed by the cycloaddition of the azide ion.

Table 5: Typical Conditions for Tetrazole Formation

| Reactants | Reagents & Conditions | Product |

|---|---|---|

| This compound, Sodium Azide | Ammonium Chloride (NH₄Cl), DMF, 100-120 °C | 5-(6-Fluoro-5-nitropyridin-3-yl)-1H-tetrazole |

| This compound, Sodium Azide | Zinc Chloride (ZnCl₂), H₂O/Isopropanol, Reflux | 5-(6-Fluoro-5-nitropyridin-3-yl)-1H-tetrazole |

Pinner Reaction and Related Imidate Formation

The Pinner reaction is a classic method for converting nitriles into imino esters (also known as imidates) through treatment with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon of the cyano group toward nucleophilic attack by the alcohol. The resulting product is an imidate salt, often called a Pinner salt, which can be subsequently hydrolyzed to form an ester or treated with ammonia to yield an amidine.

For this compound, the electron-withdrawing nature of the nitro group and the fluorine atom is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack by an alcohol. However, the strong electron-withdrawing character of the pyridine ring system, compounded by the nitro and fluoro substituents, significantly reduces the basicity of the nitrile nitrogen. This diminished basicity can make the initial, requisite protonation step more challenging under standard Pinner reaction conditions.

Table 1: Generalized Pinner Reaction Scheme

| Reactant | Reagents | Intermediate Product | Potential Final Product (after hydrolysis) |

|---|

Due to the electronic profile of the substrate, alternative methods for imidate formation, such as those employing base catalysis, might be considered. In a basic medium, an alkoxide would attack the electron-poor nitrile carbon directly, bypassing the need for acid-catalyzed activation.

Reactivity of the Pyridine Ring System and Diversification Strategies

The pyridine ring of this compound is highly electron-deficient. This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom, the nitro group, and the cyano group. This electronic characteristic is the primary determinant of the ring's reactivity, making it susceptible to nucleophilic aromatic substitution while being highly deactivated toward electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions on Derivatives of this compound

The fluorine atom at the C-6 position of this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the para-nitro group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex. This inherent reactivity makes the C-6 position a prime site for diversification using metal-catalyzed cross-coupling reactions. kubikat.org While the C-F bond is strong, its activation is feasible in such an electron-poor system, often with nickel or palladium catalysts. ccspublishing.org.cn

More commonly, the fluoro group is first displaced by a more conventional coupling partner, such as chlorine or bromine, to facilitate standard cross-coupling protocols like the Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig reactions. For instance, the corresponding 6-chloro-5-nitronicotinonitrile derivative serves as a versatile substrate for introducing a wide array of aryl, heteroaryl, alkyl, or amino groups.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate. A derivative like 6-chloro-5-nitronicotinonitrile would readily participate in such reactions.

Table 2: Representative Suzuki-Miyaura Reaction on a Derivative

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Chloro-5-nitronicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Nitro-6-phenylnicotinonitrile |

The nitro group itself can also be used as a coupling partner in some transition metal-catalyzed reactions, offering an alternative to the halide for C-C, C-O, or C-S bond formation, though this is a more specialized application. ccspublishing.org.cn

Electrophilic Aromatic Substitution (if applicable for derivatives)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems. The pyridine ring in this compound is exceptionally electron-deficient, making it highly deactivated towards electrophilic attack. The pyridine nitrogen acts as a powerful electron-withdrawing group via induction and resonance (when protonated or complexed with a Lewis acid). This effect is strongly amplified by the potent nitro (-NO₂) and cyano (-CN) groups.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not considered viable for this compound or its simple derivatives. Any attempt to perform such a reaction under typical acidic conditions would likely result in protonation of the pyridine nitrogen, further deactivating the ring and potentially leading to decomposition rather than substitution.

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The nucleophilicity of the nitrogen atom in a pyridine ring is crucial for reactions like N-alkylation and N-oxidation. In this compound, the lone pair of electrons on the pyridine nitrogen is significantly delocalized and withdrawn by the attached nitro and cyano substituents. This severe reduction in electron density makes the nitrogen atom very weakly basic and nucleophilic.

N-Alkylation: Direct alkylation of the pyridine nitrogen using standard alkylating agents (e.g., alkyl halides) is expected to be extremely difficult. nih.gov The low nucleophilicity of the nitrogen would require harsh reaction conditions, which could lead to side reactions or decomposition. More potent alkylating agents like trimethyloxonium tetrafluoroborate might be required, but success is not guaranteed.

N-Oxidation: The formation of a pyridine N-oxide involves the reaction of the pyridine with a strong oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. researchgate.netnih.gov While this is a common transformation for many pyridines, the electron-deficient nature of this compound again presents a significant challenge. The reaction rate would be very slow, and powerful oxidizing conditions would be necessary. The resulting N-oxide, if formed, would be a valuable intermediate, as the N-oxide group can influence the regioselectivity of subsequent substitution reactions.

Mechanistic Investigations of Reactions Involving 6 Fluoro 5 Nitronicotinonitrile

Elucidation of SNAr Reaction Mechanisms at C6

The C6 position of 6-fluoro-5-nitronicotinonitrile is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the strong electron-withdrawing effects of the adjacent nitro group and the nitrile group, which stabilize the negatively charged intermediate formed during the reaction. The fluorine atom at this position serves as an excellent leaving group.

Kinetic studies are fundamental to understanding the mechanism of SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate. strath.ac.uk The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

The general mechanism can be depicted as follows:

Addition of the nucleophile: The nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This step is usually the rate-determining step of the reaction. masterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion.

The rate law for this two-step process is often found to be second order, being first order with respect to both the substrate and the nucleophile.

The rate and selectivity of SNAr reactions at the C6 position are significantly influenced by the substituents on the nucleophile and any additional substituents on the aromatic ring. Electron-withdrawing groups on the pyridine (B92270) ring, such as the nitro and nitrile groups in this compound, activate the ring towards nucleophilic attack. masterorganicchemistry.com The positioning of these groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer intermediate through resonance. strath.ac.ukmasterorganicchemistry.com

The table below illustrates the effect of different nucleophiles on the hypothetical relative rate of substitution at the C6 position.

| Nucleophile | Structure | Expected Relative Rate |

| Methoxide | CH₃O⁻ | Moderate |

| Aniline | C₆H₅NH₂ | Slow |

| Thiophenoxide | C₆H₅S⁻ | Fast |

| Azide | N₃⁻ | Moderate to Fast |

This table is illustrative and actual rates would depend on specific reaction conditions.

Mechanistic Insights into Nitro Group Transformations

The nitro group of this compound can undergo various transformations, most notably reduction. The mechanistic pathways for these reactions are of great interest for the synthesis of amino-substituted pyridines.

The reduction of the nitro group to an amino group is a multi-step process that can proceed through different intermediates depending on the reducing agent and reaction conditions. nih.gov Common reducing agents include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). masterorganicchemistry.com

The general reduction pathway involves a six-electron change and can be summarized as follows nih.gov:

Nitro to Nitroso: The nitro group (NO₂) is first reduced to a nitroso group (NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamino group is reduced to the primary amine (NH₂).

The table below outlines common reducing systems and the typical intermediates formed.

| Reducing System | Key Intermediates |

| Fe, Sn, or Zn in acid | Nitroso, Hydroxylamine |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Nitroso, Hydroxylamine |

| Sodium Dithionite (Na₂S₂O₄) | Sulfinic acid adducts |

It is important to note that under certain conditions, intermediate products can react with each other, leading to the formation of dimeric species like azoxy, azo, and hydrazo compounds. researchgate.net

While reduction is the most common reaction, the nitro group can also participate in elimination and rearrangement reactions, although these are less frequently observed for this specific compound. In related nitroaromatic systems, intramolecular rearrangements have been noted, sometimes leading to the formation of new heterocyclic rings. nih.govresearchgate.net For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. While not a direct reaction of the nitro group itself, it is a potential subsequent reaction of one of its reduction intermediates.

Mechanistic Pathways of Nitrile Group Reactivity

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. nih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that, after protonation, gives an imidic acid which tautomerizes to an amide. The amide is then hydrolyzed to the carboxylate salt. chemistrysteps.com

Reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which is further reduced to the amine. libretexts.orgchemistrysteps.com

The table below summarizes the reactivity of the nitrile group with different reagents.

| Reagent | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| NaOH, H₂O, heat | Carboxylate Salt |

| LiAlH₄, then H₂O | Primary Amine |

| Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

| DIBAL-H, then H₂O | Aldehyde |

Investigation of Hydrolysis and Reduction Mechanisms

Detailed mechanistic studies specifically investigating the hydrolysis and reduction of this compound are not extensively documented in publicly available scientific literature. However, the general principles of hydrolysis and reduction of related organic compounds can provide a foundational understanding.

Hydrolysis: The hydrolysis of nitriles can proceed under acidic or basic conditions. youtube.com In an acidic medium, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by a series of proton transfer and tautomerization steps to yield a carboxylic acid. Conversely, under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation of the resulting intermediate leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylate salt. The presence of a fluorine atom and a nitro group on the pyridine ring of this compound would significantly influence its electronic properties and, consequently, its reactivity towards hydrolysis. The electron-withdrawing nature of these substituents would enhance the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis.

Reduction: The reduction of a nitro group can be achieved through various reagents and mechanisms. For instance, the Wolff-Kishner reduction is a common method for converting a carbonyl group to a methylene (B1212753) group under basic conditions, a process that involves the formation of a hydrazone intermediate and the evolution of nitrogen gas. youtube.com While not directly applicable to a nitro group, other reduction methods involving catalytic hydrogenation or metal hydrides are typically employed for the conversion of nitro compounds to amines. The specific conditions and mechanistic pathway for the reduction of the nitro group in this compound would depend on the chosen reducing agent and reaction conditions.

Further empirical and computational studies are required to elucidate the precise mechanisms of hydrolysis and reduction for this compound.

Mechanistic Studies of Cycloaddition Reactions

Specific mechanistic studies on the participation of this compound in cycloaddition reactions are not well-documented in the current body of scientific literature. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orglibretexts.org These reactions are characterized by the concerted or stepwise formation of two new sigma bonds from two π-electron systems. libretexts.org

Common types of cycloaddition reactions include the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions. libretexts.org The feasibility and mechanism of a cycloaddition reaction are governed by the electronic and steric properties of the reacting partners. The electron-deficient nature of the π-system in this compound, due to the presence of the nitro and cyano groups, suggests it could potentially act as a dienophile or a dipolarophile in such reactions.

For instance, in a hypothetical Diels-Alder reaction, this compound would react with a diene. The regioselectivity and stereoselectivity of such a reaction would be influenced by the orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nicotinonitrile derivative. Theoretical calculations could provide valuable insights into the transition state geometries and activation energies for such cycloaddition reactions involving this compound. However, without specific experimental data, any discussion on its behavior in cycloaddition reactions remains speculative.

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanism in Nicotinonitrile Formation

A noteworthy mechanistic concept relevant to the synthesis of nicotinonitrile derivatives is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). This mechanism has been proposed for the formation of various substituted nicotinonitriles and related heterocyclic compounds. The anomeric effect describes the stereoelectronic preference for a heteroatom's lone pair to be anti-periplanar to a C-X bond (where X is an electronegative atom or group). The vinylogous anomeric effect extends this concept across a double bond.

The CVABO mechanism is a key step in certain multi-component reactions that lead to the formation of nicotinonitrile scaffolds. This process facilitates the oxidation of an intermediate without the need for an external oxidizing agent. It involves an intramolecular hydrogen transfer and subsequent tautomerization, leading to the aromatization of the pyridine ring. This mechanism has been cited in the synthesis of various nicotinonitrile and picolinate (B1231196) derivatives.

Computational and Experimental Mechanistic Correlation Studies

There is a lack of specific published studies that provide a direct correlation between computational and experimental findings for the reaction mechanisms of this compound. Such studies are invaluable for gaining a deep understanding of reaction pathways, transition states, and the factors that control reactivity and selectivity.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model reaction profiles, calculate activation barriers, and predict the structures of intermediates and transition states. These theoretical predictions can then be validated and refined through experimental studies, for example, by using kinetic measurements, isotopic labeling, and spectroscopic analysis to identify intermediates. The synergy between computational and experimental approaches provides a powerful strategy for elucidating complex reaction mechanisms. While this approach has been applied to various organic reactions, its specific application to this compound remains an area for future research.

Theoretical and Computational Chemistry Studies on 6 Fluoro 5 Nitronicotinonitrile

Electronic Structure Analysis of 6-Fluoro-5-nitronicotinonitrile

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers a suite of tools to probe the electronic environment of this compound with high precision.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations would also yield crucial energetic information, such as the molecule's total energy, enthalpy, and Gibbs free energy of formation. This data is essential for assessing the thermodynamic stability of the compound. While specific data for this compound is not presently published, a hypothetical data table for its optimized geometric parameters would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | Value in Å |

| C3-C4 | Value in Å | |

| C4-C5 | Value in Å | |

| C5-C6 | Value in Å | |

| C6-N1 | Value in Å | |

| N1-C2 | Value in Å | |

| C5-N(O2) | Value in Å | |

| C6-F | Value in Å | |

| C3-C≡N | Value in Å | |

| Bond Angle | N1-C2-C3 | Value in Degrees |

| C2-C3-C4 | Value in Degrees | |

| C3-C4-C5 | Value in Degrees | |

| C4-C5-C6 | Value in Degrees | |

| C5-C6-N1 | Value in Degrees | |

| C6-N1-C2 | Value in Degrees | |

| Dihedral Angle | F-C6-C5-N(O2) | Value in Degrees |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and global softness can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (in eV or other appropriate units) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Global Softness (S) | Calculated Value |

Note: The values in this table are placeholders and would need to be determined through actual FMO analysis.

Electrostatic Potential Surface (EPS) Analysis for Nucleophilic/Electrophilic Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. youtube.comdntb.gov.ua It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua

For this compound, an EPS analysis would reveal regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The negative regions, likely concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the nitro group, would indicate sites susceptible to electrophilic attack. Conversely, the positive regions, likely found near the hydrogen atoms and the carbon atom attached to the fluorine, would indicate sites prone to nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.

Computational Prediction of Reactivity and Regioselectivity

Beyond understanding the static properties of this compound, computational chemistry can be used to model its behavior in chemical reactions, providing insights into reaction mechanisms and predicting the formation of specific products.

Modeling of SNAr Reaction Pathways and Transition States

The pyridine (B92270) ring in this compound, particularly with the presence of electron-withdrawing nitro and fluoro groups, is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling can elucidate the detailed mechanism of such reactions.

By simulating the approach of a nucleophile to the aromatic ring, chemists can map out the potential energy surface of the reaction. This allows for the identification of key structures along the reaction pathway, including the reactants, any intermediates (such as a Meisenheimer complex), transition states, and the final products. The calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, is a critical outcome of this modeling. This information helps in predicting the feasibility and rate of the SNAr reaction at different positions on the ring, thus explaining the regioselectivity of the substitution.

Computational Studies of Nitro and Nitrile Group Transformations

The nitro (NO₂) and nitrile (C≡N) functional groups on the this compound scaffold are hubs of chemical reactivity and can be transformed into a variety of other functional groups. The nitro group, being strongly electron-withdrawing, can undergo reduction to form nitroso, hydroxylamino, or amino groups, which can dramatically alter the electronic properties and biological activity of the molecule. ufla.br

Computational studies can model these transformation pathways. For instance, the mechanism of nitro group reduction can be investigated by calculating the energetics of each step, including the initial electron transfer and subsequent protonation steps. Similarly, the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine can be computationally modeled to understand the reaction conditions required and the stability of any intermediates. These studies are vital for guiding the synthetic modification of this compound to create new derivatives with desired properties.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or difficult-to-synthesize compounds.

In-silico Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F, ¹⁵N) and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. For a molecule such as this compound, density functional theory (DFT) methods would be the primary choice for calculating the chemical shifts of its constituent nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N.

Typically, the geometry of the molecule is first optimized using a selected DFT functional and basis set. Subsequently, the NMR shielding tensors are calculated, from which the chemical shifts are derived, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The choice of functional and basis set is critical for accuracy, and various options are available, each with its own strengths and computational cost.

Table 1: Hypothetical In-silico NMR Chemical Shift Predictions for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹³C | Data not available |

| ¹⁹F | Data not available |

| ¹⁵N | Data not available |

Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles within the molecule, can also be computed. These calculations are generally more computationally demanding than chemical shift predictions.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods, again primarily DFT, are routinely used to predict these vibrational frequencies.

The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. These predicted frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C≡N stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| Aromatic ring modes | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding how the solvent affects the molecule's structure and properties. By analyzing the radial distribution functions and other statistical measures, one can gain insights into the solvation shell and specific solute-solvent interactions. This information is vital for accurately predicting properties in solution.

Advanced Quantum Chemical Methodologies Applied to this compound Systems

Beyond standard DFT methods, a range of more advanced quantum chemical methodologies could be applied to gain deeper insights into the electronic structure and properties of this compound. These methods, while computationally more expensive, can provide higher accuracy, especially for systems with complex electronic features.

Examples of such methods include:

Coupled Cluster (CC) theory: Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties.

Multi-reference methods: Necessary for describing molecules with significant static correlation, such as those with multiple low-lying electronic states or during bond-breaking processes.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the chemically active part of a large system (e.g., the this compound molecule) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent or a protein binding site) is described with a more computationally efficient molecular mechanics force field.

The application of these advanced methods would provide a more nuanced understanding of the electronic behavior of this compound, including its excited states, reactivity, and non-covalent interactions. However, at present, no such studies have been published for this specific compound.

Advanced Spectroscopic and Crystallographic Analyses in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 6-fluoro-5-nitronicotinonitrile derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom in a molecule.

The analysis of one-dimensional NMR spectra is the first step in the structural elucidation of novel derivatives of this compound.

¹H NMR: The proton NMR spectrum of a derivative of this compound is expected to be relatively simple due to the limited number of protons on the pyridine (B92270) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, as well as the electronegativity of the fluorine atom. For instance, in related fluoronitropyridine compounds, protons on the ring typically resonate at downfield chemical shifts. cdnsciencepub.com In a hypothetical derivative where a substituent has replaced the fluorine, the remaining protons on the nicotinonitrile core would exhibit characteristic shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the pyridine ring in this compound derivatives are expected to show distinct chemical shifts due to the varied electronic environments created by the substituents. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant. The carbons adjacent to the nitro group (C-5) and the cyano group (C-3) would also have characteristic chemical shifts. For example, in related nicotinonitrile derivatives, the cyano carbon appears in the 115-120 ppm range. chem-soc.si

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound derivatives is sensitive to its electronic environment. The presence of the ortho-nitro group would likely cause a downfield shift compared to unsubstituted fluoropyridine.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower sensitivity, can provide valuable information about the nitrogen atoms in the pyridine ring, the nitro group, and the nitrile group. The chemical shifts of these nitrogen atoms would be indicative of their hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for a Hypothetical 6-Substituted-5-nitronicotinonitrile Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-2 | 8.5 - 9.0 | 150 - 155 | ³J(H-2, H-4) ≈ 2-3 |

| H-4 | 7.8 - 8.2 | 125 - 130 | ³J(H-4, H-2) ≈ 2-3 |

| C-2 | - | 150 - 155 | - |

| C-3 | - | 110 - 115 | - |

| C-4 | - | 125 - 130 | - |

| C-5 | - | 145 - 150 | - |

| C-6 | - | 155 - 160 (if F is present, large ¹J(C-F)) | - |

| CN | - | 115 - 120 | - |

Note: These are predicted values based on general principles and data for related compounds. Actual values may vary.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound, this would help to confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum based on the assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of derivatives, for instance, the relative orientation of substituents in a complex derivative.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the parent ion of a this compound derivative, as different combinations of atoms will have slightly different exact masses. This is a definitive method for confirming the identity of a newly synthesized compound.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. For a this compound derivative, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the cyano group (CN), or the fluorine atom. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Table 2: Predicted Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

| [M]⁺ | Molecular Ion | - |

| [M - NO₂]⁺ | Fluoronicotinonitrile radical cation | NO₂ |

| [M - CN]⁺ | Fluoronitropyridine radical cation | CN |

| [M - F]⁺ | Nitronicotinonitrile radical cation | F |

Note: These are predicted fragmentation patterns. The actual fragmentation will depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the context of this compound and its derivatives, IR and Raman spectra would show characteristic absorption bands for the key functional groups:

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. chem-soc.si

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nist.gov

C-F stretch: A strong absorption band for the carbon-fluorine stretch is expected in the range of 1000-1400 cm⁻¹.

Aromatic C=C and C=N stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

These spectroscopic techniques are also invaluable for monitoring the progress of reactions. For example, the disappearance of the C-F stretching band and the appearance of a new band corresponding to a different functional group would indicate a successful substitution reaction at the 6-position.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡N stretch | 2220-2240 | Medium |

| Asymmetric NO₂ stretch | 1520-1560 | Strong |

| Symmetric NO₂ stretch | 1345-1385 | Strong |

| Aromatic C=C/C=N stretch | 1400-1600 | Medium-Strong |

| C-F stretch | 1000-1400 | Strong |

X-ray Crystallography of this compound Derivatives and Key Intermediates